PDE5 Inhibition: Stereoisomer Potency Comparison
cis-ent-Tadalafil (6S,12aR) exhibits an IC50 of 5 nM against PDE5, representing an 18-fold higher potency compared to the diastereomer cis-Tadalafil (6R,12aS), which has an IC50 of 90 nM (0.09 µM) . The enantiomer ent-Tadalafil (6S,12aS) shows no detectable PDE5 inhibitory activity at concentrations up to 10 µM, establishing a >2000-fold potency differential .
| Evidence Dimension | PDE5 inhibition (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | cis-Tadalafil (6R,12aS): 90 nM; ent-Tadalafil (6S,12aS): >10 µM (inactive) |
| Quantified Difference | 18-fold more potent than cis-Tadalafil; >2000-fold more potent than ent-Tadalafil |
| Conditions | In vitro PDE5 enzyme inhibition assay |
Why This Matters
This potency differential dictates which stereoisomer is suitable for positive control experiments versus negative control or impurity tracking applications.
